Linoelaidic acid

描述

亚油酸反式异构体是一种ω-6反式脂肪酸,是亚油酸的顺反异构体。 它常见于部分氢化植物油中,以白色或无色的粘稠液体形式存在 。该化合物以其在各种生物过程中的作用及其对人体健康的影响而闻名。

准备方法

合成路线和反应条件: 亚油酸反式异构体可以通过亚油酸的部分氢化合成。 该过程涉及在催化剂(通常为镍)的存在下,在受控温度和压力条件下,将氢添加到碳-碳双键中 。

工业生产方法: 在工业环境中,亚油酸反式异构体是通过植物油的氢化生产的。该过程涉及将油加热至高温,然后在金属催化剂的存在下,使氢气通过油。 这种方法广泛用于生产用于食品产品的反式脂肪酸 。

反应类型:

氧化: 亚油酸反式异构体可以发生氧化反应,导致形成氢过氧化物和其他氧化降解产物。

还原: 该化合物可以还原为饱和脂肪酸。

取代: 亚油酸反式异构体可以参与取代反应,其中氢原子被其他官能团取代。

常见试剂和条件:

氧化: 在催化剂的存在下,氧气或臭氧。

还原: 在金属催化剂(如镍)的存在下,氢气。

取代: 根据所需取代的不同,各种试剂,例如卤素或其他官能团。

主要形成的产物:

氧化: 氢过氧化物和其他氧化降解产物。

还原: 饱和脂肪酸。

取代: 具有取代官能团的衍生物。

科学研究应用

Anticancer Properties

Recent studies have demonstrated that linoelaidic acid exhibits significant anticancer activity. Notably, a study involving the marine fish Opisthopterus tardoore found that this compound effectively reduced the viability of MCF-7 breast cancer cells. The results indicated a dose-dependent decline in cell viability, with a notable 81.82% decrease at a concentration of 5 µM. The mechanism of action appears to involve the induction of oxidative stress and apoptosis through the activation of proteins such as p53 and caspases .

Case Study: MCF-7 Cell Line

- Cell Line Used : MCF-7 (human breast cancer)

- Concentration Tested : 2 µM and 5 µM

- Key Findings :

- Significant reduction in cell viability.

- Increased levels of tumor necrosis factor-α (TNF-α) and interleukin-1 receptor antagonist (IL-1ra).

- Induction of apoptosis confirmed by Western blot analysis.

Metabolic Health Implications

This compound's role in metabolic health has also been examined, particularly concerning insulin sensitivity and lipid metabolism. In dietary studies involving overweight adults, the consumption of diets high in saturated fats, including this compound, was associated with adverse effects on insulin sensitivity. Specifically, high-fat diets led to decreased glucose disposal rates compared to low-fat diets .

Research Findings :

- Dietary Impact : High-fat diets adversely affect insulin sensitivity.

- Study Design : Overweight adults were placed on controlled diets with varying fat content.

- Outcome Measures : Insulin sensitivity measured through hyperinsulinemic-euglycemic clamps.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects due to its influence on fatty acid metabolism in the brain. Studies indicate that unsaturated fatty acids like this compound can regulate brain immunity and neuronal signaling, potentially influencing conditions such as neuroinflammation and seizure thresholds .

Key Insights :

- This compound's metabolites may play a role in reducing pro-inflammatory lipid autacoids in the brain.

- Dietary intake of unsaturated fatty acids is linked to improved brain function and reduced neuroinflammation.

Cosmetic and Dermatological Applications

Beyond its health implications, this compound is being explored for its benefits in cosmetic formulations. It is known for its anti-inflammatory properties and ability to improve skin hydration and barrier function. This makes it a valuable ingredient in skincare products aimed at treating acne and other skin conditions .

Summary Table of Applications

作用机制

亚油酸反式异构体通过几种机制发挥其作用:

凋亡诱导: 它激活caspase-8,-9和-3,导致内皮细胞凋亡.

脂质代谢: 该化合物通过改变与脂质代谢途径相关的基因表达来影响脂质代谢.

氧化应激: 亚油酸反式异构体可以诱导氧化应激,导致细胞损伤和炎症.

类似化合物:

亚油酸: 亚油酸反式异构体的顺顺异构体,常见于植物油中。

反油酸: 另一种反式脂肪酸,结构相似但双键位置不同。

反二十碳烯酸: 一种源于动物的的反式脂肪酸,与亚油酸反式异构体相比,对健康构成较小的风险.

独特性: 亚油酸反式异构体因其特定的顺反异构体以及存在于部分氢化植物油中而独一无二。 它对健康的影响,特别是它与心血管疾病的关联,使其与其他类似化合物区别开来 .

相似化合物的比较

Linoleic Acid: A cis-cis isomer of linoelaidic acid, commonly found in vegetable oils.

Elaidic Acid: Another trans fatty acid, similar in structure but with different double bond positions.

Vaccenic Acid: A trans fatty acid of animal origin, posing less of a health risk compared to this compound.

Uniqueness: this compound is unique due to its specific cis-trans isomerism and its presence in partially hydrogenated vegetable oils. Its impact on health, particularly its association with cardiovascular diseases, sets it apart from other similar compounds .

生物活性

Linoelaidic acid, a trans fatty acid derived primarily from marine sources, has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's anticancer properties, effects on cell viability, and its role in modulating various biological processes.

Chemical Structure and Properties

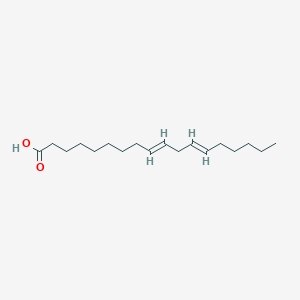

This compound (18:2t9,12) is an unsaturated fatty acid characterized by two double bonds in a trans configuration. Its structural formula can be represented as:

This unique structure contributes to its distinct biological activities compared to its cis counterparts, such as linoleic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. A significant study demonstrated that this compound effectively reduced the viability of MCF-7 human breast cancer cells in a dose-dependent manner. The findings are summarized in Table 1.

Table 1: Effects of this compound on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) | TNF-α Level (pg/mL) | IL-1ra Level (pg/mL) |

|---|---|---|---|

| 0 | 100 | Baseline | Baseline |

| 2 | 90.00 | Increased | Increased |

| 5 | 18.18 | Significantly Increased | Significantly Increased |

At a concentration of 5 µM , this compound decreased cell viability by 81.82% , indicating potent cytotoxic effects. Additionally, it significantly increased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 receptor antagonist (IL-1ra), suggesting an immune-modulatory role in the apoptosis of cancer cells .

The mechanism through which this compound induces apoptosis in cancer cells involves several pathways:

- Oxidative Stress : this compound treatment resulted in decreased levels of reduced glutathione and increased oxidized glutathione in MCF-7 cells, indicating elevated oxidative stress .

- Protein Expression : Western blot analysis revealed alterations in the expression of key apoptotic proteins such as p53 and caspases, confirming that this compound triggers apoptotic pathways .

Antibacterial Properties

Beyond its anticancer effects, this compound also exhibits antibacterial activity . Research indicates that it can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This property is particularly relevant for combating antibiotic-resistant strains of bacteria.

In studies involving various bacterial species, this compound demonstrated significant inhibition of growth at lower concentrations compared to saturated fatty acids. The mechanism appears to involve:

- Membrane Disruption : this compound increases membrane permeability, facilitating potassium efflux and disrupting essential cellular processes .

- Cell Lysis : Electron microscopy studies have shown that treatment with this compound can lead to visible morphological changes and lysis in bacterial cells .

Case Studies and Clinical Implications

A notable case study examined the correlation between dietary intake of this compound and health outcomes in populations consuming marine products rich in this fatty acid. The study found positive associations with weight-for-age metrics among participants, suggesting potential benefits for growth and development related to dietary intake of this compound .

Table 2: Dietary Correlations with this compound Levels

| Study Population | Average Intake (g/day) | Health Outcome |

|---|---|---|

| Urban Lactating Mothers | 0.5 | Improved infant growth |

| Rural Lactating Mothers | 0.2 | No significant change |

属性

IUPAC Name |

(9E,12E)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AVQMFFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897508 | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-21-8, 8024-22-4 | |

| Record name | Linolelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 - 29 °C | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of linoelaidic acid?

A1: this compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: What are the structural characteristics of this compound?

A2: this compound (18:2t9,12) is an unsaturated trans fatty acid with 18 carbon atoms and two double bonds in the trans configuration. [] The first double bond is located at the ninth carbon atom, and the second double bond is at the twelfth carbon atom, both counted from the carboxyl end of the molecule.

Q3: How is this compound typically analyzed?

A3: Gas chromatography (GC) is a common technique employed to quantify this compound and its isomers in various matrices, including food products and biological samples. [, , , ] Mass spectrometry (MS) is frequently coupled with GC for enhanced identification and quantification. [, ] For example, researchers have used isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) to accurately determine this compound levels in human plasma. [, ]

Q4: How does this compound impact endothelial cells?

A5: Studies indicate that this compound induces apoptosis in human umbilical vein endothelial cells (HUVECs), potentially by influencing lipid raft dynamics. [] This process is associated with increased expression of pro-apoptotic proteins, cell cycle arrest, and elevated levels of inflammatory factors. [] Compared to elaidic acid (another TFA), this compound exhibits a stronger pro-apoptotic and inflammatory effect on these cells. []

Q5: Does this compound affect nitric oxide production?

A6: Research suggests that this compound can impair nitric oxide (NO) production in endothelial cells. [] This effect may be linked to its ability to activate NF-κB, a transcription factor involved in inflammatory responses. []

Q6: What role might this compound play in inflammatory processes?

A7: Evidence suggests that this compound can worsen intestinal inflammation. [] In a study using a mouse model of colitis, a diet high in TFAs, including this compound, was found to exacerbate colonic damage and increase the expression of pro-inflammatory cytokines. [] This effect may be related to its ability to promote the differentiation of T helper 17 cells, which are involved in inflammatory responses. [] Additionally, this compound can enhance extracellular ATP-induced apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway, potentially contributing to inflammatory processes. []

Q7: Does this compound influence cell proliferation in cancer cells?

A8: Research on A549 human lung carcinoma cells has shown that this compound can increase cell proliferation and membrane complexity. [] This effect contrasts with that of some cis-polyunsaturated fatty acids, which have been shown to decrease proliferation in these cells. []

Q8: Is this compound associated with cardiovascular disease?

A9: this compound, like other TFAs, has been linked to an increased risk of cardiovascular disease. [, , , ] Epidemiological studies have consistently demonstrated a positive association between TFA intake and cardiovascular disease risk. [, , ] While the precise mechanisms are not fully elucidated, the effects of this compound on endothelial function, inflammation, and other metabolic processes likely contribute to this association. [, , , ]

Q9: What is the impact of dietary this compound?

A10: Dietary this compound, primarily consumed through foods containing partially hydrogenated vegetable oils, contributes to circulating levels of this TFA in the body. [, , , ] As discussed earlier, elevated this compound levels have been linked to adverse health outcomes, emphasizing the importance of minimizing its consumption. [, , , ]

Q10: How has the intake of this compound changed in the US population?

A11: Analysis of NHANES data has revealed a substantial decline in plasma TFA concentrations, including this compound, in US adults between 1999-2000 and 2009-2010. [] This decline coincides with public health efforts to reduce TFA consumption. [] Similar trends have been observed in children, indicating a broader reduction in dietary TFA exposure in the US. []

Q11: What is the role of this compound in metabolomic studies?

A13: this compound is one of the many metabolites measured in metabolomic studies, which aim to comprehensively analyze small molecules in biological systems. [, , ] In a study investigating metabolic changes associated with myocardial infarction in rats, this compound was identified as a potential biomarker, showing a significant increase in the infarcted heart tissue. [] Similarly, this compound levels were found to be altered in constipated mice treated with konjac glucomannan, highlighting its potential role in gut health. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。